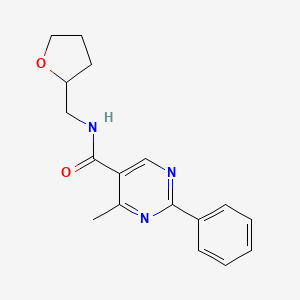
4-methyl-N-(oxolan-2-ylmethyl)-2-phenylpyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(oxolan-2-ylmethyl)-2-phenylpyrimidine-5-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
4-methyl-N-(oxolan-2-ylmethyl)-2-phenylpyrimidine-5-carboxamide has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by targeting specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. Other potential applications include the treatment of viral infections, neurological disorders, and autoimmune diseases.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(oxolan-2-ylmethyl)-2-phenylpyrimidine-5-carboxamide involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. This compound has been shown to inhibit the activity of enzymes such as dihydroorotate dehydrogenase and thymidylate synthase, which are essential for the growth and proliferation of cancer cells. Additionally, this compound has been shown to inhibit the activity of certain proteins that are involved in the regulation of the immune system and the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-N-(oxolan-2-ylmethyl)-2-phenylpyrimidine-5-carboxamide has various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. Additionally, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-methyl-N-(oxolan-2-ylmethyl)-2-phenylpyrimidine-5-carboxamide in lab experiments is its specificity for certain enzymes and proteins. This compound has been shown to selectively inhibit the activity of specific enzymes and proteins, making it a valuable tool for studying the role of these molecules in various cellular processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cells and tissues, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-methyl-N-(oxolan-2-ylmethyl)-2-phenylpyrimidine-5-carboxamide. One direction is to further explore its potential applications in cancer research. Studies have shown that this compound has the potential to inhibit the growth and proliferation of cancer cells, and further research may uncover its potential as a cancer treatment. Another direction is to explore its potential applications in the treatment of neurological disorders. Studies have shown that this compound has neuroprotective effects, and further research may uncover its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research may be needed to determine the optimal dosage and administration of this compound for various applications.
Métodos De Síntesis
4-methyl-N-(oxolan-2-ylmethyl)-2-phenylpyrimidine-5-carboxamide can be synthesized through various methods. One of the most common methods is through the reaction of 4-methyl-2-phenylpyrimidine-5-carboxylic acid with oxalyl chloride, followed by the reaction with 2-methyltetrahydrofuran in the presence of triethylamine. This method yields the desired compound in good yield and purity.
Propiedades
IUPAC Name |
4-methyl-N-(oxolan-2-ylmethyl)-2-phenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-15(17(21)19-10-14-8-5-9-22-14)11-18-16(20-12)13-6-3-2-4-7-13/h2-4,6-7,11,14H,5,8-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRLDRJCKGICMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NCC2CCCO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(oxolan-2-ylmethyl)-2-phenylpyrimidine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-[4-[2-[methyl-[(2-phenylphenyl)methyl]amino]acetyl]piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B7548212.png)
![3-methyl-6-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1,3-benzothiazol-2(3H)-one](/img/structure/B7548214.png)
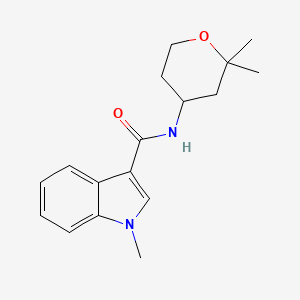
![1,3,4-Oxadiazole, 2-[(benzo[b]benzofuran-2-yloxy)methyl]-5-phenyl-](/img/structure/B7548226.png)
![2-[(2-Chlorophenyl)sulfonylamino]-3,5-dimethoxybenzoic acid](/img/structure/B7548235.png)
![1-[(4-Bromophenoxy)acetyl]imidazolidin-2-one](/img/structure/B7548250.png)
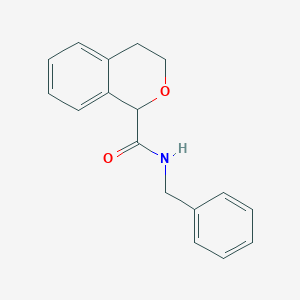
![N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]quinoline-8-sulfonamide](/img/structure/B7548257.png)
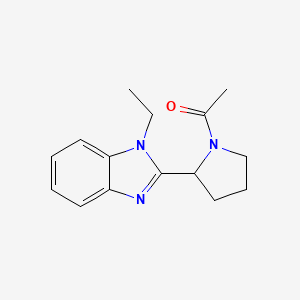
![1-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1,2,4-triazole-3-carbonitrile](/img/structure/B7548268.png)
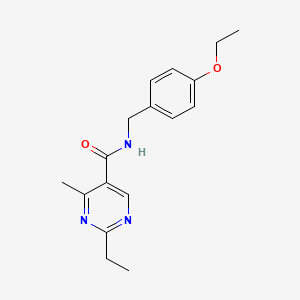
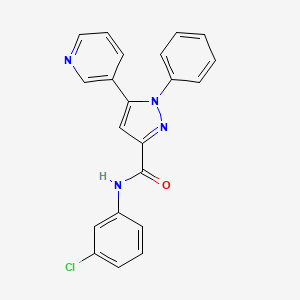
![1-(4-Methoxyphenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B7548275.png)
![4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B7548288.png)